5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, a methoxy group, and a pyridazinylphenyl group with an ethylsulfonyl substituent. Its unique structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate can be synthesized by reacting 3-chloropyridazine with ethylsulfonyl chloride under basic conditions.
Coupling with Phenyl Derivative: The pyridazinyl intermediate is then coupled with a phenyl derivative, such as 4-bromoaniline, using a palladium-catalyzed cross-coupling reaction.
Formation of Benzamide Core: The final step involves the formation of the benzamide core by reacting the coupled intermediate with 5-chloro-2-methoxybenzoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could act as an inhibitor of protein kinases, affecting cell signaling and growth.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide
- 5-chloro-N-(4-(6-(propylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide
Uniqueness
The unique feature of 5-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2-methoxybenzamide is the ethylsulfonyl group, which may confer distinct biological activity and chemical reactivity compared to its methylsulfonyl and propylsulfonyl analogs. This uniqueness can be crucial in determining its specific applications and effectiveness in various research fields.
Properties
IUPAC Name |
5-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-3-29(26,27)19-11-9-17(23-24-19)13-4-7-15(8-5-13)22-20(25)16-12-14(21)6-10-18(16)28-2/h4-12H,3H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBSQQDFFSVONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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